Methyl 4-tert-butyl-2-hydroxybenzoate

Description

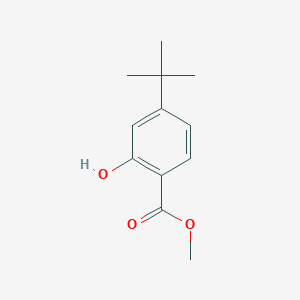

Methyl 4-tert-butyl-2-hydroxybenzoate is a benzoic acid derivative characterized by a hydroxyl group at the 2-position and a bulky tert-butyl substituent at the 4-position of the aromatic ring, esterified with a methyl group. This structure confers unique physicochemical properties, such as enhanced steric hindrance from the tert-butyl group and hydrogen-bonding capacity from the hydroxyl group.

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

methyl 4-tert-butyl-2-hydroxybenzoate |

InChI |

InChI=1S/C12H16O3/c1-12(2,3)8-5-6-9(10(13)7-8)11(14)15-4/h5-7,13H,1-4H3 |

InChI Key |

BZVFPKKNWFNYHW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)C(=O)OC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 4-tert-butyl-2-hydroxybenzoate

- Structural Difference : Replaces the methyl ester with an ethyl ester (C₂H₅ vs. CH₃).

- Volatility: Higher molecular weight may reduce volatility compared to the methyl ester. Applications: Both compounds are likely used as intermediates in pharmaceuticals or agrochemicals, but the ethyl variant may offer tailored solubility for specific formulations .

Methyl 4-acetamido-2-hydroxybenzoate

- Structural Difference : Substitutes the tert-butyl group with an acetamido (-NHCOCH₃) group.

- Impact on Properties: Electronic Effects: The electron-withdrawing acetamido group reduces electron density on the aromatic ring, altering reactivity in electrophilic substitution reactions. Synthesis: Raw materials like 4-aminosalicylic acid and acetyl chloride are used, indicating a pathway involving acetylation and esterification .

tert-butyl 4-bromo-2-fluorobenzoate

- Structural Difference : Replaces the hydroxyl group with fluorine and introduces bromine at the 4-position.

- Impact on Properties :

- Reactivity : Bromine acts as a leaving group, making this compound more reactive in nucleophilic substitution reactions.

- Electronic Effects : Fluorine’s electronegativity withdraws electron density, stabilizing adjacent negative charges.

- Applications : Likely used in cross-coupling reactions or as a halogenated intermediate in drug synthesis .

Fatty Acid Methyl Esters (e.g., Methyl Palmitate, Ethyl Linolenate)

- Structural Difference : Derived from linear fatty acids (e.g., palmitic acid) rather than aromatic benzoic acid.

- Impact on Properties :

- Physical State : Longer alkyl chains result in waxy solids or viscous liquids, contrasting with the crystalline solid state of aromatic esters.

- Applications : Used in biofuels, cosmetics, and food additives, whereas Methyl 4-tert-butyl-2-hydroxybenzoate is more specialized for pharmaceutical intermediates .

Research Findings and Data Tables

Table 1: Key Physicochemical Properties

| Compound | Molecular Formula | Key Substituents | Solubility (Polar Solvents) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | C₁₂H₁₆O₃ | -OH, -C(CH₃)₃, -COOCH₃ | Moderate (H-bonding) | ~120–140* |

| Ethyl 4-tert-butyl-2-hydroxybenzoate | C₁₃H₁₈O₃ | -OH, -C(CH₃)₃, -COOC₂H₅ | Low (higher lipophilicity) | ~100–120* |

| Methyl 4-acetamido-2-hydroxybenzoate | C₁₀H₁₁NO₄ | -OH, -NHCOCH₃, -COOCH₃ | High (polar groups) | ~180–200* |

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.